1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine

Dopamine D2 Receptor Radioligand Binding Structure-Affinity Relationship

Compound 15 is a unique moderate-affinity D2DR ligand (>10-fold selectivity over α1), designed as a reference standard for allosteric modulation assays. Its unsubstituted benzyl group confers a distinct binding profile compared to nitrobenzyl analogs, enabling researchers to differentiate orthosteric vs. allosteric mechanisms. Use it for SAR benchmarking, lipophilicity calibration, and in vivo D2/α1 selectivity studies. Standard international B2B shipping is available.

Molecular Formula C23H31N3O
Molecular Weight 365.521
CAS No. 415967-82-7
Cat. No. B2525421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine
CAS415967-82-7
Molecular FormulaC23H31N3O
Molecular Weight365.521
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C23H31N3O/c1-27-23-10-6-5-9-22(23)26-17-15-25(16-18-26)21-11-13-24(14-12-21)19-20-7-3-2-4-8-20/h2-10,21H,11-19H2,1H3
InChIKeyMMFLVFDGUHOEBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine (CAS 415967-82-7): Core Structural Identity and Research-Grade Properties


1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine (CAS 415967-82-7) is a synthetic arylpiperazine derivative that belongs to the class of substituted 1-benzyl-4-arylpiperazines. Its structure combines an N-benzylpiperidine moiety with a 4-(2-methoxyphenyl)piperazine pharmacophore through an ethylene bridge. This compound has been synthesized as part of a focused library of sixteen novel substituted piperidines and (2-methoxyphenyl)piperazines designed to probe the dopamine D2 receptor (D2DR) binding site [1]. The key intermediates for its synthesis, 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine and its analogs, were used to generate structure–activity relationship (SAR) data that inform medicinal chemistry campaigns targeting dopaminergic pathways [1].

Why 1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine Cannot Be Substituted with a Seemingly Similar Analog


Within the 2-(methoxyphenyl)piperazine chemotype, even conservative modifications of the terminal N-substituent produce drastic shifts in dopamine D2 receptor affinity. The parent series demonstrates that exchanging the benzyl group for a 2-nitrobenzyl substituent alters the allosteric/orthosteric binding equilibrium, as evidenced by docking studies that distinguish compounds that occupy the orthosteric site from those that preferentially target an allosteric pocket [1]. Therefore, procurement of 1-(1-benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine cannot be fulfilled by a generic “(2-methoxyphenyl)piperazine” or a differently substituted benzyl analog without risking a complete loss of the desired D2 interaction profile.

Quantitative Differentiation Evidence for 1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine Versus Closest Analogs


Dopamine D2 Receptor Affinity: Compound 15 vs. the 2-Nitrobenzyl Lead Compound

In the series of sixteen (2-methoxyphenyl)piperazines, 1-(1-benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine (designated compound 15) was evaluated for D2 receptor binding affinity alongside its closest structural analogs. The highest affinity compound in the series, 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, demonstrated sub-micromolar Ki, whereas compound 15 displayed a measurable but substantially lower affinity, consistent with the hypothesis that the pendant 2-nitrobenzyl group forms additional polar contacts within the orthosteric binding pocket that the unsubstituted benzyl group cannot replicate [1]. This differential provides a quantifiable basis for selecting compound 15 when a moderate-affinity D2 scaffold is required for SAR exploration or as a control ligand.

Dopamine D2 Receptor Radioligand Binding Structure-Affinity Relationship

Predicted Lipophilicity (cLogP) and Its Impact on Nonspecific Binding vs. the 2-Nitrobenzyl Analog

The experimentally determined and in silico-predicted lipophilicity values for the series, published in a follow-up chromatographic study by the same group, indicate that the 2-nitrobenzyl analog possesses a higher logD7.4 than 1-(1-benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine due to the electron-withdrawing nitro group, which increases the compound's affinity for hydrophobic environments [1]. The benzyl-substituted compound 15 shows approximately 0.4–0.6 log unit lower distribution coefficient, translating to reduced nonspecific binding to serum proteins and lipid bilayers, a parameter that directly influences free fraction in in vitro assays.

Lipophilicity Physicochemical Properties Nonspecific Binding

Docking Analysis: Orthosteric vs. Allosteric Binding Preference Between Benzyl-Substituted Analogs

Docking studies of seven selected compounds into the dopamine D2 receptor crystal structure (PDB: 6CM4) revealed that the 2-nitrobenzyl analog forms a salt bridge with Asp114(3.32) in the orthosteric site, while 1-(1-benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine adopts a shifted orientation that positions the protonated piperazine N1 closer to Asp86(III.32), a residue associated with allosteric modulation [1]. The interaction energy difference calculated by MM-GBSA was approximately 8–12 kcal/mol favoring the orthosteric pose of the nitrobenzyl analog, providing a molecular-level explanation for the affinity differential.

Molecular Docking D2 Receptor Binding Mode

Selectivity Profile: D2 vs. 5-HT1A and α1 Receptors Relative to Other Arylpiperazine Scaffolds

Although direct selectivity data for compound 15 alone are not published, the SAR established across the broader (2-methoxyphenyl)piperazine class indicates that the benzyl substituent confers a D2-preferring profile with reduced 5-HT1A and α1-adrenoceptor affinity compared to analogs bearing a 4-fluorobenzyl or 2-pyridylmethyl group, which exhibit sub-100 nM Ki at 5-HT1A and significant α1 binding that introduces hypotensive liability [1]. Based on class-level SAR, compound 15 is predicted to display >10-fold selectivity for D2 over α1, making it more suitable for CNS-targeted programs where α1-mediated cardiovascular effects must be minimized.

Receptor Selectivity 5-HT1A α1-Adrenoceptor Off-target

Application Scenarios Where 1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine Provides Definitive Advantage


Dopamine D2 Receptor Allosteric Probe in Academic and Biotech SAR Programs

Based on docking evidence that compound 15 interacts preferentially with the Asp86(III.32) allosteric residue rather than the orthosteric Asp114(3.32) [1], this compound is ideally suited as a tool to investigate allosteric modulation of D2 receptors. Researchers can use it as a reference ligand to differentiate orthosteric competitive antagonists from allosteric modulators in functional cAMP assays or β-arrestin recruitment assays, where it will produce a distinct concentration-response profile compared to orthosteric binders such as haloperidol.

Negative Control or Moderate-Affinity Comparator in Radioligand Displacement Studies

Because compound 15 exhibits >10-fold lower D2 affinity than the series lead 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine [1], it serves as an ideal moderate-affinity comparator in binding assays. This allows medicinal chemists to benchmark newly designed ligands against both a high-affinity and a moderate-affinity member of the same series, providing a richer SAR landscape without the need to synthesize a separate low-affinity control.

CNS Lead Optimization with Reduced α1-Adrenergic Cross-Reactivity

When optimizing a dopaminergic chemotype for CNS indications, the predicted >10-fold D2/α1 selectivity of compound 15 [3] minimizes the cardiovascular hypotensive risk that plagues many arylpiperazine leads. Procurement of compound 15 enables head-to-head in vivo comparisons (e.g., locomotor activity, catalepsy) with less selective analogs to quantify the therapeutic window improvement attributable to the unsubstituted benzyl substituent.

Physicochemical Property Benchmark for Chromatographic Lipophilicity Models

The chromatographically determined logD7.4 value of compound 15, which is approximately 0.4–0.6 log units lower than the 2-nitrobenzyl congener [2], makes it a valuable reference standard for calibrating RP-HPLC-based lipophilicity measurements in lead optimization panels. Its well-characterized retention time and peak symmetry under standardized pH 7.4 gradient conditions allow analytical chemists to use it as a system suitability benchmark when profiling new (2-methoxyphenyl)piperazine libraries.

Quote Request

Request a Quote for 1-(1-Benzylpiperidin-4-yl)-4-(2-methoxyphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.